(+/-)-Bisoprolol-D7 hemifumarate is a deuterated derivative of bisoprolol hemifumarate, a medication classified as a selective beta-1 adrenergic receptor antagonist. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic investigations. The incorporation of seven deuterium atoms into the bisoprolol structure enhances its utility as an internal standard in analytical chemistry, allowing for precise measurement of bisoprolol concentrations in various biological samples .
Bisoprolol-D7 hemifumarate is sourced from chemical manufacturers specializing in pharmaceutical compounds. It falls under the category of cardiac drugs, specifically beta-blockers, which are widely used to manage conditions such as hypertension and heart failure. The compound's classification as a stable isotope labeled compound further emphasizes its role in research applications, particularly in the fields of proteomics and pharmacokinetics .
The synthesis of bisoprolol-D7 hemifumarate typically involves the following steps:
Industrial production methods are optimized for high yield and purity, employing advanced techniques such as ultra-performance liquid chromatography to monitor the synthesis process .
The molecular formula for bisoprolol-D7 hemifumarate is , with a molecular weight of approximately 781.0445 g/mol . The structure features:
Bisoprolol-D7 hemifumarate can undergo several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used during the reactions.
The primary mechanism of action for bisoprolol-D7 hemifumarate involves its selective binding to beta-1 adrenergic receptors in the heart. By competitively inhibiting these receptors, it reduces the effects of catecholamines like adrenaline. This leads to decreased cyclic adenosine monophosphate production and reduced activation of protein kinase A, ultimately lowering heart rate and myocardial contractility .
Bisoprolol-D7 hemifumarate exhibits high bioavailability exceeding 90%, allowing it to maintain effective plasma concentrations with once-daily dosing regimens .
Bisoprolol-D7 hemifumarate serves several scientific purposes:
This compound's unique isotopic labeling enhances its applicability in both clinical research settings and pharmaceutical development .
The synthesis of (±)-Bisoprolol-d7 hemifumarate centers on the strategic incorporation of seven deuterium atoms at the isopropylamino group (–N–CH(CD₃)₂), leveraging both *traditional organic synthesis and biocatalytic approaches. The primary routes include:
Table 1: Comparison of Key Synthetic Approaches
Method | Key Reactant | Enantioselectivity | Yield | Reaction Time |
---|---|---|---|---|
Chemoenzymatic (CALB) | Racemic chlorohydrin | 96% ee | 19% | 25 hours |
Traditional Alkylation | Isopropylamine-d7 | Racemic | 35–45% | 8–12 hours |
Efficient deuterium incorporation demands optimization of reaction parameters and purification:
Table 2: Optimization Parameters for Deuterium Incorporation
Parameter | Standard Condition | Optimized Condition | Impact on Isotopic Purity |
---|---|---|---|
Solvent for Amination | Methanol | Anhydrous DMF | Minimizes H₂O back-exchange |
H/D Exchange Catalyst | Pd/C | PtO₂ | Improves D7-incorporation to 99.5% |
Crystallization Solvent | Ethanol | Ethanol/H₂O (9:1) | Enhances isotopic enrichment |
Rigorous analytical methods validate deuterium positioning and quantify isotopic purity:
Table 3: Quality Control Specifications for Bisoprolol-d7 Hemifumarate
Parameter | Method | Acceptance Criterion | Typical Result |
---|---|---|---|
Isotopic Purity | ²H NMR/HRMS | ≥99 atom % D | 99.2–99.8 atom % D |
Chemical Purity | HPLC-UV | ≥98% | 98.5–99.3% |
Deuterated Isomer Content | LC-MS/MS | ≤0.5% | <0.3% |
Residual Solvents | GC-FID | Meets ICH Q3C limits | Compliant |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3